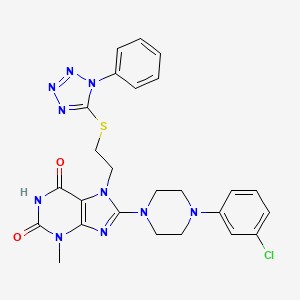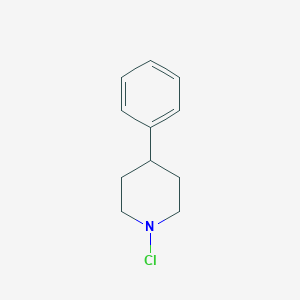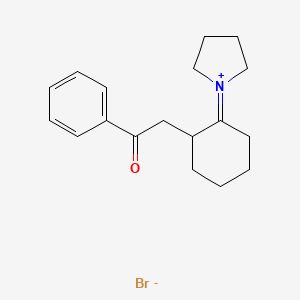
N-(2-(2-Oxo-2-phenylethyl)cyclohexylidene)pyrrolidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) is a chemical compound with the molecular formula C₁₂H₂₄N₆O₂P₂ It is known for its unique structure, which includes piperazine and aziridine rings, and phosphine oxide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) typically involves the reaction of piperazine with aziridine and phosphine oxide derivatives. One common method includes the use of aziridine and phosphine oxide in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide groups to phosphine groups.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides with higher oxidation states, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and coatings with unique properties.
Wirkmechanismus
The mechanism of action of Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The aziridine rings can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Compounds like piperazine-1,4-diylbis(ethane-2,1-diyl) and piperazine-1,4-diylbis(ethane-2,1-diyl)bis(azanediyl) are structurally similar but lack the aziridine and phosphine oxide groups.
Aziridine derivatives: Compounds like 1,2,3-triazoles with aziridine rings are similar but differ in their overall structure and functional groups.
Uniqueness
Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide) is unique due to its combination of piperazine, aziridine, and phosphine oxide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
71042-76-7 |
|---|---|
Molekularformel |
C18H24BrNO |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
1-phenyl-2-(2-pyrrolidin-1-ium-1-ylidenecyclohexyl)ethanone;bromide |
InChI |
InChI=1S/C18H24NO.BrH/c20-18(15-8-2-1-3-9-15)14-16-10-4-5-11-17(16)19-12-6-7-13-19;/h1-3,8-9,16H,4-7,10-14H2;1H/q+1;/p-1 |
InChI-Schlüssel |
NUOPHESULPNELM-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(=[N+]2CCCC2)C(C1)CC(=O)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


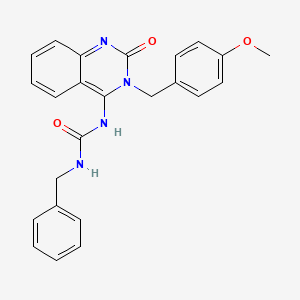

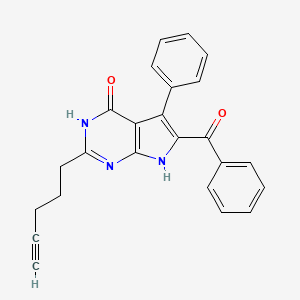
![Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14115830.png)
![tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14115836.png)
![(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one](/img/structure/B14115841.png)
![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
![4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride](/img/structure/B14115847.png)
![9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)
